molecular formula C16H14N2O2S B11360129 N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11360129
M. Wt: 298.4 g/mol
InChI Key: YDBCLPBJCTTZHP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a furan ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis suggests potential for scaling up. The principles of green chemistry, such as using renewable resources and minimizing waste, can be applied to develop more sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted thiazole derivatives

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can interact with biological molecules through hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and thiazole derivatives, such as:

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This combination gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-11-14(15(19)17-10-13-8-5-9-20-13)21-16(18-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

YDBCLPBJCTTZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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